

Introduction: The Benzisoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

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Compound of Interest

Compound Name:	Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate
Cat. No.:	B1436704

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The 1,2-benzisoxazole core is a heterocyclic aromatic organic compound that has emerged as a "privileged scaffold" in modern drug discovery.^{[1][2][3]} Its rigid structure and versatile electronic properties allow it to serve as a highly effective pharmacophore, capable of forming potent and selective interactions with a wide array of biological targets.^[1] This has led to the development of numerous clinically successful drugs across several therapeutic areas, most notably in the treatment of central nervous system (CNS) disorders. Marketed drugs such as the antipsychotics Risperidone, Paliperidone, Ziprasidone, and Lurasidone are cornerstone examples of the scaffold's therapeutic potential.^{[2][4]}

This guide provides a comparative analysis of **Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate**, a foundational derivative, against these clinically established benzisoxazoles. We will dissect the structure-activity relationships (SAR) that govern their pharmacological profiles, provide detailed experimental protocols for their evaluation, and offer insights into the strategic design of next-generation benzisoxazole-based therapeutics.

Structural Analysis: Deconstructing the Benzisoxazole Pharmacophore

The therapeutic efficacy of benzisoxazole derivatives is intrinsically linked to the nature and position of substituents on the core bicyclic ring and the side chains attached to it.

The Core Compound: Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate (CAS 34173-07-4) represents a simple yet informative starting point for our analysis.[\[5\]](#)[\[6\]](#) Its structure consists of:

- The 1,2-Benzisoxazole Core: The foundational pharmacophore.
- A 6-Hydroxy Group: This phenolic hydroxyl group can significantly influence the molecule's physicochemical properties. It can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target receptors and increasing aqueous solubility. It also presents a potential site for metabolic modification (e.g., glucuronidation).
- A 3-yl-acetate Side Chain: The ester moiety at position 3 is a key site for derivatization. In many CNS-active drugs, this position is linked to a piperidine or piperazine ring, which is crucial for interacting with aminergic G-protein coupled receptors (GPCRs).

While extensive biological data for this specific compound is not publicly available, its structure suggests it is likely a synthetic intermediate or a fragment for library development. Its value lies in its potential for elaboration into more complex and potent molecules.

Comparative Derivatives: Clinically Approved Antipsychotics

The most successful benzisoxazole derivatives are atypical antipsychotics that modulate dopaminergic and serotonergic pathways. Their structures reveal a common design motif: a benzisoxazole core linked via an alkyl chain to a basic amine, typically a piperidine or piperazine ring.

- Risperidone and Paliperidone: Risperidone features a 6-fluoro-1,2-benzisoxazole core linked to a complex piperidine moiety. Paliperidone (9-hydroxyrisperidone) is its primary active metabolite.[\[7\]](#) The only structural difference is the addition of a hydroxyl group on the piperidine ring system, which alters its pharmacokinetics and receptor signaling profile.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Ziprasidone: This agent incorporates a benzisothiazole (a sulfur analog of benzisoxazole) core, demonstrating that isosteric replacement is a valid strategy.[11] Its mechanism involves a combination of D2 and 5-HT2A antagonism, along with serotonin and norepinephrine reuptake inhibition.[12][13]
- Lurasidone: Lurasidone also utilizes a benzisothiazole core, linked to a piperazine ring and a bicyclic imide moiety.[14][15][16] It exhibits a unique high affinity for the 5-HT7 receptor in addition to D2 and 5-HT2A receptors, which may contribute to its effects on mood and cognition.[17]

Pharmacological Profile: A Comparison of Receptor Binding Affinities

The therapeutic and side-effect profiles of these drugs are largely determined by their binding affinities for various neurotransmitter receptors. Atypical antipsychotics classically exhibit potent antagonism at dopamine D2 and serotonin 5-HT2A receptors. Affinities at other receptors, such as histaminergic (H1), adrenergic (α1), and muscarinic (M1), often correlate with side effects like sedation, orthostatic hypotension, and anticholinergic effects.

Compound	Dopamine D2 (Ki, nM)	Serotonin 5-HT2A (Ki, nM)	Serotonin 5-HT7 (Ki, nM)	Adrenergic α1 (Ki, nM)	Histamine H1 (Ki, nM)
Risperidone	3.13 - 5.9	0.16 - 0.54	3.7	0.83 - 1.1	2.9 - 21
Paliperidone	4.8 - 6.0	0.3 - 0.6	2.6	1.1 - 2.6	11 - 16
Ziprasidone	4.8	0.4	1.3 - 4.7	10	47
Lurasidone	0.994	0.47	0.495	47.7	>1000

Data compiled from publicly available databases and literature. Ki values can vary between studies based on experimental conditions.

Key Insights from the Data:

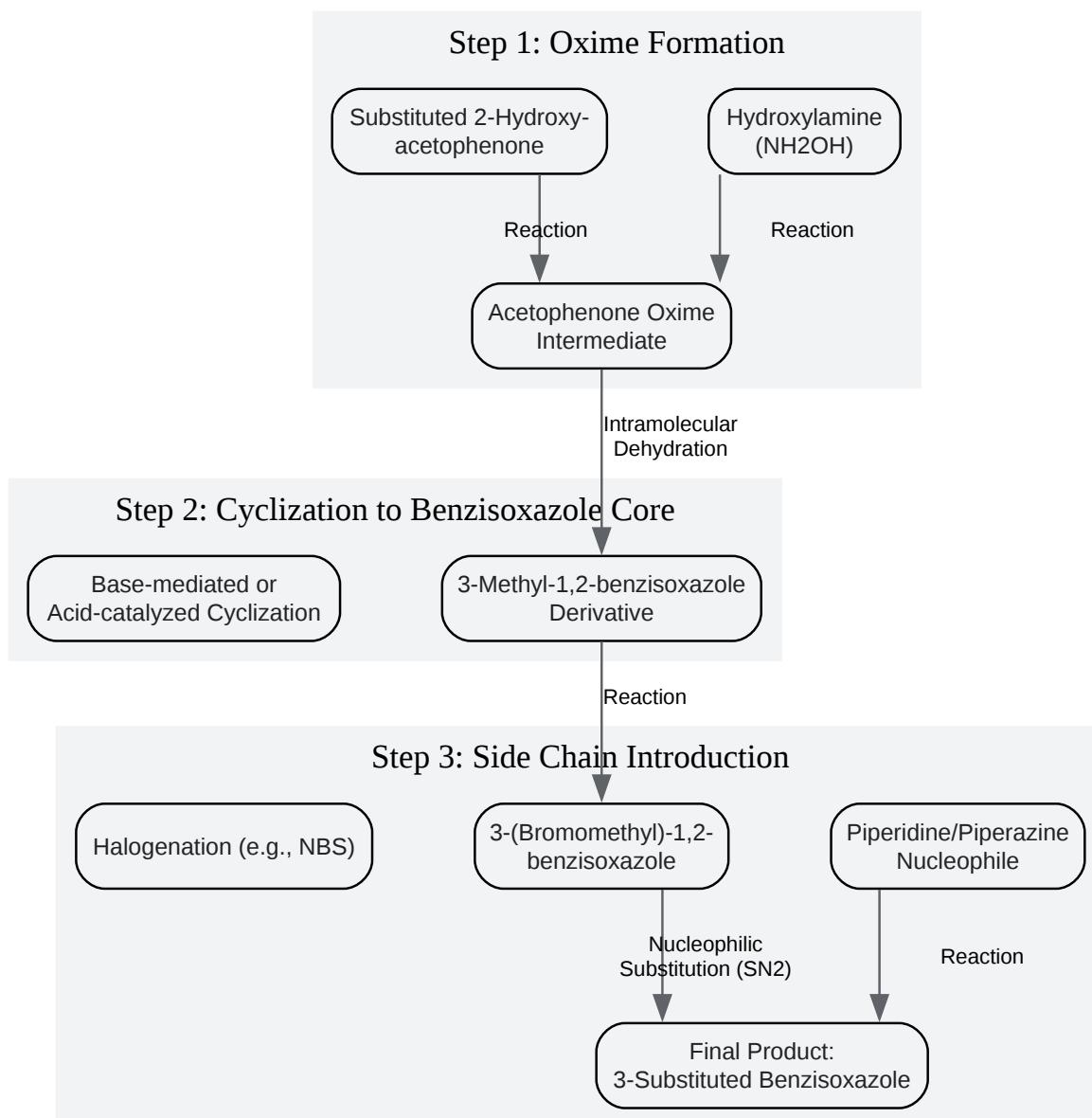
- All four compounds show high affinity for both D2 and 5-HT2A receptors, consistent with their classification as atypical antipsychotics.
- The 5-HT2A/D2 binding ratio is a key characteristic; a higher ratio is often hypothesized to lead to a lower incidence of extrapyramidal side effects.
- Lurasidone's negligible affinity for H1 and M1 receptors contributes to its favorable side-effect profile regarding sedation and weight gain.[14][17]
- Ziprasidone's affinity for adrenergic and histaminergic receptors can lead to orthostatic hypotension and somnolence.[18][19]

Synthetic Strategies and Experimental Workflows

The synthesis of 3-substituted 1,2-benzisoxazoles typically involves the construction of the heterocyclic ring followed by the attachment of the side chain.

General Synthetic Workflow

A common approach involves the cyclization of an appropriately substituted 2-hydroxy-acetophenone oxime. This workflow allows for the introduction of various substituents on the benzene ring.

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General Synthetic Workflow for 3-Substituted Benzisoxazoles.

Detailed Experimental Protocol: Synthesis of a Lurasidone Precursor

This protocol describes the condensation reaction to form the core structure of Lurasidone, illustrating a key synthetic step for advanced derivatives.[\[20\]](#)

Objective: To synthesize Lurasidone via condensation of (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate and (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione.

Materials:

- Intermediate 4: (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate (66.2 mol)
- Intermediate 5: (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione (72.8 mol)
- Potassium Carbonate (K₂CO₃) (79.7 mol)
- Toluene (270 L)
- Deionized Water
- HCl in Isopropanol

Procedure:

- Reaction Setup: Suspend Intermediate 4 (28.8 kg), Intermediate 5 (12.0 kg), and potassium carbonate (11.0 kg) in toluene (270 L) in a suitable reaction vessel equipped with a stirrer and condenser.
- Heating: Heat the suspension to 105°C and maintain for 15 hours.
- Reaction Monitoring: Monitor the reaction progress by Ultra-Performance Liquid Chromatography (UPLC) until the starting materials are consumed.
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (90 L) and stir to dissolve the inorganic salts.
- Phase Separation: Transfer the mixture to a separation funnel and separate the aqueous and organic phases.
- Concentration: Concentrate the organic phase under reduced pressure to a small volume.

- Product Isolation: Treat the concentrated solution with HCl in isopropanol to precipitate Lurasidone hydrochloride.
- Purification: Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.

Evaluation Protocols: Quantifying Biological Activity

To compare the performance of a novel derivative like **Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate** against established drugs, standardized in vitro assays are essential.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of a test compound for the Dopamine D2 and Serotonin 5-HT2A receptors.

Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor expressed in a cell membrane preparation.

Materials:

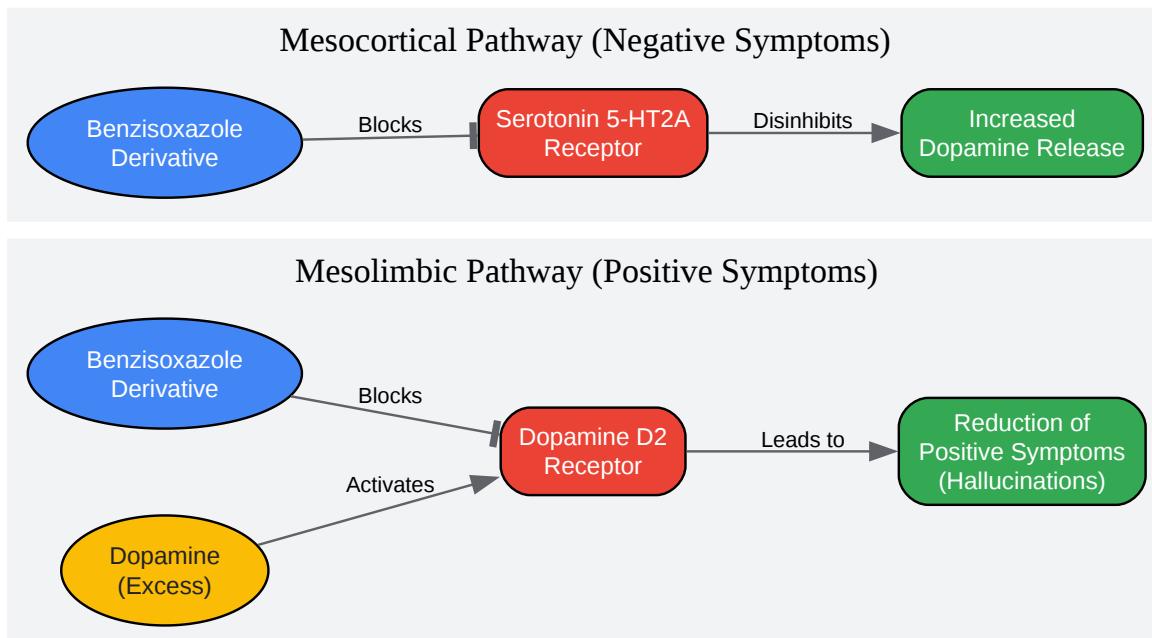
- Cell membranes expressing human D2 or 5-HT2A receptors.
- Radioligand: $[^3\text{H}]$ Spiperone (for D2) or $[^3\text{H}]$ Ketanserin (for 5-HT2A).
- Test compound (e.g., **Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate**) dissolved in DMSO.
- Non-specific binding control: Haloperidol (for D2) or Mianserin (for 5-HT2A).
- Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , pH 7.4).
- 96-well filter plates and a cell harvester.
- Scintillation fluid and a liquid scintillation counter.

Procedure:

- Preparation: Prepare serial dilutions of the test compound in assay buffer.
- Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific control (for non-specific binding).
- Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
- Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism of Action

The therapeutic effect of these antipsychotics is attributed to their combined antagonism of D2 and 5-HT2A receptors in different brain pathways.



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